molecular formula C13H22N2O B2855290 N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide CAS No. 2361657-94-3

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide

Cat. No. B2855290
CAS RN: 2361657-94-3
M. Wt: 222.332
InChI Key: UXSZZAFNOHTZBQ-UHFFFAOYSA-N
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Description

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders.

Mechanism of Action

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide increases GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures.
Biochemical and Physiological Effects:
N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide has been shown to increase GABA levels in the brain, which can have a variety of biochemical and physiological effects. These effects include reducing anxiety, promoting relaxation, and reducing the likelihood of seizures. N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide has also been shown to have potential therapeutic applications in the treatment of addiction, as GABA dysfunction has been implicated in drug dependence and withdrawal.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide in lab experiments is its potency and specificity as a GABA transaminase inhibitor. This allows for precise control of GABA levels in the brain, which can be useful in studying the effects of GABA dysfunction in various neurological and psychiatric disorders. However, one limitation of using N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide is its potential for off-target effects, as it may interact with other enzymes or proteins in the brain.

Future Directions

There are several potential future directions for research on N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide. One area of interest is its potential use in the treatment of addiction, as GABA dysfunction has been implicated in drug dependence and withdrawal. Another area of interest is its potential use in the treatment of anxiety disorders, as increasing GABA levels in the brain can have a calming effect. Additionally, further research is needed to fully understand the potential off-target effects of N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide, as well as its long-term safety and efficacy.

Synthesis Methods

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 4-piperidone hydrochloride with cyclopropylmethyl bromide to form N-cyclopropylmethyl-4-piperidone. This compound is then reacted with methyl acrylate in the presence of a base to form N-cyclopropylmethyl-4-piperidone-3-carboxylate. The final step involves the reaction of this compound with ammonia to form N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide.

Scientific Research Applications

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide has also been studied for its potential use in the treatment of addiction, as GABA dysfunction has been implicated in drug dependence and withdrawal.

properties

IUPAC Name

N-[[1-(cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-2-13(16)14-9-11-5-7-15(8-6-11)10-12-3-4-12/h2,11-12H,1,3-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSZZAFNOHTZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(CC1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide

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